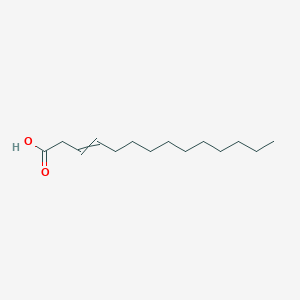

Tetradec-3-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

62472-83-7 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

tetradec-3-enoic acid |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h11-12H,2-10,13H2,1H3,(H,15,16) |

InChI Key |

KYQLBACAKNAOOC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC=CCC(=O)O |

Canonical SMILES |

CCCCCCCCCCC=CCC(=O)O |

Synonyms |

3-tetradecenoic acid trans-3-tetradecenoic acid |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Tetradec 3 Enoic Acid and Analogs

Established Total Synthesis Approaches for Tetradec-3-enoic Acid

A variety of classical and modern synthetic reactions have been employed to construct the carbon skeleton and introduce the characteristic double bond of this compound and its derivatives.

Horner–Wadsworth–Emmons Reaction Pathways

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the formation of alkenes with a high degree of stereoselectivity, typically favoring the formation of the (E)-isomer. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. The phosphonate carbanion is generated by treating a phosphonate ester with a base.

The general mechanism of the HWE reaction commences with the deprotonation of the phosphonate to yield a phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a betaine (B1666868) intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the alkene and a water-soluble phosphate (B84403) byproduct, facilitating product purification. organic-chemistry.org The stereochemical outcome of the reaction is influenced by the steric hindrance of the reactants and the reaction conditions. Generally, the use of non-stabilized or less-stabilized phosphonates and kinetic conditions can favor the (Z)-alkene, while thermodynamic control with stabilized phosphonates leads to the (E)-alkene. wikipedia.org

A reductive Horner-Wadsworth-Emmons olefination has been successfully applied in the synthesis of α,β-unsaturated esters, such as Methyl (E)-tridec-2-enoate, a close structural analog of a this compound derivative. uta.edu This demonstrates the utility of the HWE reaction in building the carbon chain and installing the double bond in similar long-chain fatty acid esters.

Wittig Reaction Applications in Alkene Formation

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.

The reaction proceeds through the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane. libretexts.org The subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stability of the phosphorus ylide plays a crucial role in determining the stereoselectivity of the reaction:

Non-stabilized ylides (where the R group on the ylidic carbon is alkyl or H) generally lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) typically result in the formation of (E)-alkenes. wikipedia.org

The Wittig reaction has been employed in the stereoselective synthesis of various complex fatty acids, showcasing its applicability for constructing specific isomers of unsaturated long-chain molecules. diva-portal.org For the synthesis of a (Z)-tetradec-3-enoic acid derivative, one could envision the reaction of undecanal (B90771) with a stabilized ylide derived from a phosphonium (B103445) salt of a C3 carboxylic acid ester.

Krapcho Decarboxylation in Analog Synthesis

The Krapcho decarboxylation is a valuable reaction for the synthesis of various organic molecules, including analogs of fatty acids. wikipedia.org This reaction is particularly useful for the decarboxylation of esters bearing an electron-withdrawing group at the β-position, under relatively mild, non-hydrolytic conditions. researchgate.net The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) with a salt like lithium chloride. wikipedia.org

The mechanism involves the nucleophilic attack of the halide ion on the ester's alkyl group, followed by decarboxylation of the resulting carboxylate intermediate. wikipedia.org A key advantage of the Krapcho decarboxylation is its tolerance of a wide range of functional groups and its ability to avoid the harsh acidic or basic conditions often required for traditional saponification and decarboxylation sequences. wikipedia.org This makes it a suitable method for late-stage modifications in the synthesis of complex molecules. A stereoselective Krapcho decarboxylation has also been reported, highlighting its potential for controlling stereochemistry in the synthesis of chiral molecules. rsc.org

In the context of this compound analog synthesis, the Krapcho decarboxylation can be a key step in a multi-step sequence. For instance, a malonic ester synthesis approach could be used to construct the carbon backbone, followed by a Krapcho decarboxylation to introduce the desired substitution pattern.

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to mimic nature's synthetic strategies to construct complex molecules. This approach often leads to efficient and elegant syntheses. A biomimetic approach has been successfully utilized for the synthesis of tetradec-2-enoic acid-4,5-epoxide, a naturally occurring analog of this compound. This synthesis mimics the proposed biosynthetic pathway of the molecule.

Catalytic Cross Metathesis for (E)-2-Hydroxytetradec-3-enoate

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. Catalytic cross-metathesis, in particular, allows for the coupling of two different olefins. This methodology has been successfully applied to the synthesis of methyl (E)-2-hydroxytetradec-3-enoate. The reaction involves the cross-metathesis of methyl vinyl glycolate (B3277807) with 1-dodecene (B91753) in the presence of a Grubbs-type ruthenium catalyst. This reaction proceeds with good yield and high (E)-selectivity.

Stereoselective Synthesis of this compound Isomers

The biological activity and physical properties of unsaturated fatty acids are often highly dependent on the geometry of the double bond. Therefore, the development of stereoselective methods for the synthesis of both (E)- and (Z)-isomers of this compound is of great importance.

The Horner-Wadsworth-Emmons reaction is a reliable method for the synthesis of (E)-alkenes. wikipedia.orgorganic-chemistry.org By selecting appropriate reaction conditions and stabilized phosphonates, the (E)-isomer of this compound esters can be obtained with high selectivity. Another powerful method for the synthesis of (E)-alkenes is the Julia olefination, which involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination. organic-chemistry.orgwikipedia.org The Julia-Kocienski olefination, a modification of the original Julia protocol, is particularly effective for the E-selective synthesis of alkenes. alfa-chemistry.com

For the synthesis of (Z)-alkenes, the Wittig reaction with non-stabilized ylides is a classic approach. organic-chemistry.org However, for the synthesis of α,β-unsaturated esters with (Z)-selectivity, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a highly effective method. thieme-connect.commdpi.com This modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) and a crown ether. thieme-connect.comresearchgate.net These conditions promote the kinetic formation of the (Z)-alkene. mdpi.com

| Reaction | Typical Selectivity | Key Reagents/Conditions | Application Example |

| Horner-Wadsworth-Emmons | (E)-selective | Stabilized phosphonate ester, NaH | Synthesis of (E)-α,β-unsaturated esters |

| Wittig Reaction (non-stabilized ylide) | (Z)-selective | Alkyltriphenylphosphonium salt, strong base (e.g., n-BuLi) | Synthesis of (Z)-alkenes |

| Wittig Reaction (stabilized ylide) | (E)-selective | Ylide with electron-withdrawing group, milder base | Synthesis of (E)-α,β-unsaturated esters |

| Still-Gennari Olefination | (Z)-selective | Bis(trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6 | Synthesis of (Z)-α,β-unsaturated esters |

| Julia-Kocienski Olefination | (E)-selective | Phenyl sulfone derivative, aldehyde/ketone, reducing agent | Synthesis of (E)-alkenes |

Control of (E)/(Z) Configuration in Synthetic Routes

The stereochemical configuration of the double bond in this compound and its analogs is a critical factor influencing their chemical and biological properties. Several synthetic strategies have been developed to control the (E) (trans) and (Z) (cis) geometry of the double bond.

One effective method for the stereoselective synthesis of (E)-alk-3-enoic acids is a modified Knoevenagel condensation. This reaction involves the condensation of a straight-chain aldehyde with malonic acid in the presence of piperidinium (B107235) acetate (B1210297) as a catalyst, typically in a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. researchgate.net This approach has been shown to produce (E)-alk-3-enoic acids in high yields (85–90%) and with excellent stereoselectivity (98–99%). researchgate.net When a monoester of malonic acid is used under similar conditions, the corresponding ester of the (E)-alk-3-enoic acid can be obtained in high yield and good stereoselectivity. researchgate.net

Another powerful technique for achieving exclusive (E) or (Z) configuration is the oxidative cleavage of substituted bicyclo[n.1.0]alkan-1-ols. researchgate.net The reaction of exo- and endo-alkyl- or hydroxyalkyl-substituted bicyclo[n.1.0]alkan-1-ols with (diacetoxy-λ³-iodanyl)benzene in methanol (B129727) leads to the formation of the corresponding methyl alkenoates with either an (E) or (Z) double bond, depending on the stereochemistry of the starting bicyclic alcohol. researchgate.net This method has been successfully applied in the synthesis of stereoisomerically pure insect pheromones, including (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-yl acetate. researchgate.net

The Wittig reaction is another versatile tool for establishing the geometry of the double bond. smolecule.comsmolecule.com By selecting the appropriate phosphonium ylide and reaction conditions, it is possible to favor the formation of either the (Z) or (E) isomer. For instance, the synthesis of (Z)-7-tetradecenal, a related compound, can be achieved using a Wittig reaction with strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents. smolecule.comsmolecule.com

Ring-closing metathesis (RCM) has also been employed in the synthesis of unsaturated macrolactones, where the (E)/(Z) ratio of the resulting double bond is an important consideration. mdpi.com For larger ring sizes, the relative stability of the (Z)-isomer increases, which has driven the development of stereoselective metathesis catalysts. mdpi.com

Table 1: Synthetic Methods for (E)/(Z) Control

| Method | Reagents and Conditions | Product Configuration | Yield | Stereoselectivity |

| Modified Knoevenagel Condensation | Aldehyde, malonic acid, piperidinium acetate, DMSO/DMF, 100 °C | (E) | 85-90% | 98-99% |

| Oxidative Cleavage | Bicyclo[n.1.0]alkan-1-ols, (diacetoxy-λ³-iodanyl)benzene, MeOH | Exclusively (E) or (Z) | - | High |

| Wittig Reaction | Phosphonium ylide, aldehyde, strong base (e.g., NaH) | (Z) or (E) | - | Dependent on conditions |

| Ring-Closing Metathesis | Diene substrate, Ru-based catalyst | (E) or (Z) | - | Dependent on catalyst and ring size |

Enantioselective Synthesis Strategies for Chiral Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is introduced into the molecule, requires enantioselective methods to control the three-dimensional arrangement of atoms. These methods are crucial for preparing biologically active molecules with specific stereochemistry.

One common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing a subsequent reaction to occur stereoselectively. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. For example, the enantioselective synthesis of α-hydroxy acid derivatives has been achieved using an ephedrine-based morpholine-dione as a chiral controller. mun.ca This methodology has been applied to the synthesis of various natural products. mun.ca Another approach utilizes (R)-phenylglycinol as a chiral auxiliary in a Strecker reaction to synthesize chiral α-amino acids. nih.gov

Catalytic asymmetric synthesis is another powerful approach that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Asymmetric dihydroxylation, for instance, can be used to introduce two hydroxyl groups across a double bond in a stereocontrolled manner, leading to chiral diols. acs.org This has been a key step in the large-scale synthesis of complex molecules. acs.org

Furthermore, enantioselective methods have been developed for the synthesis of α-quaternary ketones and aldehydes, which are valuable building blocks in organic synthesis. nih.gov These methods often involve the use of a chiral phosphine (B1218219) ligand in combination with a metal catalyst to control the stereochemical outcome of the reaction. nih.gov

Table 2: Enantioselective Synthesis Strategies

| Strategy | Key Feature | Example Application |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a reaction. | Use of ephedrine-derived morpholine-diones for α-hydroxy acid synthesis. mun.ca |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Asymmetric dihydroxylation of olefins. acs.org |

| Chiral Ligands | Use of chiral ligands with metal catalysts to control stereochemistry. | Enantioselective synthesis of α-quaternary ketones using a chiral phosphine. nih.gov |

Chemical Transformations and Derivatization of this compound

The double bond and the carboxylic acid functional group in this compound provide reactive sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Oxidation Reactions and Product Characterization

The double bond in this compound is susceptible to oxidation. The type of product obtained depends on the oxidizing agent and reaction conditions. For instance, oxidation of unsaturated fatty acids can lead to the formation of various oxygenated products. encyclopedia.pub The characterization of these oxidation products often involves techniques like gas chromatography-mass spectrometry (GC-MS) to identify the structure of the resulting compounds. encyclopedia.pub In some cases, photosensitized oxidation can lead to the formation of allylic hydroperoxides. encyclopedia.pub

Reduction Pathways to Saturated Analogs

The double bond in this compound can be reduced to a single bond, yielding the corresponding saturated fatty acid, tetradecanoic acid. This transformation is typically achieved through catalytic hydrogenation, using catalysts such as palladium or platinum. The reduction of the carboxylic acid group can also be performed using strong reducing agents like lithium aluminum hydride to yield the corresponding alcohol. smolecule.comsmolecule.com

Nucleophilic Substitution Reactions

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution reactions. libretexts.org This allows for the conversion of the carboxylic acid into other functional groups such as esters and amides. The reaction with an alcohol in the presence of an acid catalyst leads to the formation of an ester, a process known as Fischer esterification. libretexts.org Similarly, reaction with an amine can produce an amide. The carboxylic acid can also be converted to a more reactive acid chloride by treatment with thionyl chloride (SOCl₂), which can then be readily reacted with various nucleophiles. libretexts.org

Functionalization via Nitroalkene Formation and Characterization

The double bond of this compound can be functionalized through the formation of a nitroalkene. The addition of a nitro group across the double bond introduces a new functional group that can participate in further reactions. The synthesis of nitroalkene derivatives of fatty acids has been reported, and these compounds are of interest due to their biological activities. nih.gov Characterization of these nitroalkenes typically involves spectroscopic methods to confirm the position and stereochemistry of the newly introduced nitro group. nih.gov Nitroalkenes are electrophilic and can undergo Michael addition reactions with nucleophiles. core.ac.uk

Table 3: Chemical Transformations of this compound

| Reaction Type | Reagents | Product |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Various oxygenated products |

| Reduction (double bond) | H₂, Pd/C or Pt | Tetradecanoic acid |

| Reduction (carboxylic acid) | LiAlH₄ | Tetradecan-1-ol |

| Esterification | Alcohol, acid catalyst | Ester derivative libretexts.org |

| Amidation | Amine | Amide derivative |

| Acid Chloride Formation | SOCl₂ | Tetradec-3-enoyl chloride libretexts.org |

| Nitroalkene Formation | Nitrating agent | Nitro-tetradec-3-enoic acid |

Epoxidation and Subsequent Transformations

The double bond in this compound is susceptible to epoxidation, a reaction that converts the alkene into an epoxide. This transformation is a key step in the synthesis of various biologically active molecules and can be achieved through several synthetic methods. A common approach involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For instance, in the synthesis of tetradec-2-enoic acid-4,5-epoxide, a structural isomer of the epoxidized this compound, m-CPBA was used to selectively epoxidize the C4-C5 double bond. cdnsciencepub.com

Chemo-enzymatic methods offer an alternative, often more selective, route to epoxidation. Fungal unspecific peroxygenases (UPOs) have demonstrated the ability to epoxidize unsaturated fatty acids with high efficiency. frontiersin.org These enzymes can be highly regioselective and stereoselective, which is particularly valuable in the synthesis of complex molecules. nih.gov

The resulting epoxide of this compound is a reactive intermediate that can undergo various subsequent transformations, most notably ring-opening reactions. The outcome of the ring-opening is dependent on the reaction conditions, specifically whether it is performed in an acidic or basic medium.

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org In the case of an asymmetrically substituted epoxide, the nucleophile, such as water, will preferentially attack the more substituted carbon atom. This process typically proceeds via an SN2-like mechanism, resulting in the formation of a trans-1,2-diol. libretexts.orgpressbooks.pub The use of anhydrous hydrogen halides (HX) as the acid will yield a trans-halohydrin. pressbooks.pub

Conversely, under basic conditions, the ring-opening occurs through a standard SN2 mechanism where the nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.orgpressbooks.pub This pathway also leads to the formation of a trans-1,2-diol. pressbooks.publibretexts.org The high degree of ring strain in the three-membered epoxide ring facilitates this reaction, even though an ether oxygen is typically a poor leaving group. pressbooks.pub A variety of nucleophiles can be employed for base-catalyzed epoxide opening, including amines and Grignard reagents. pressbooks.pub

Design and Synthesis of Structurally Modified this compound Derivatives for Mechanistic Studies

The design and synthesis of structurally modified analogs of this compound are crucial for investigating the mechanisms of action of fatty acids in biological systems, particularly as enzyme inhibitors. By systematically altering the structure of the parent molecule, researchers can probe structure-activity relationships (SAR) and identify the key chemical features responsible for its biological effects.

Another approach is the synthesis of fatty acids containing a cyclopropene (B1174273) ring. These strained rings can act as mechanism-based inhibitors for desaturase enzymes. For instance, 9,10-methylenetetradec-10-enoic acid, a cyclopropene-containing analog of tetradecenoic acid, has been shown to inhibit (Z)-9 desaturation. researchgate.net The rationale behind this design is that the cyclopropene ring can interact with the active site of the enzyme, leading to irreversible inhibition. researchgate.net

The synthesis of these modified derivatives often employs a range of standard and advanced organic chemistry techniques. These can include:

Esterification and Amidation: The carboxylic acid group can be readily converted to esters or amides to explore the importance of this functional group for biological activity. mdpi.com

Wittig Reaction: This reaction is commonly used to introduce carbon-carbon double bonds with control over the stereochemistry, which is essential for studying the geometric requirements of enzyme-substrate interactions.

Metal-Catalyzed Cross-Coupling Reactions: These reactions are valuable for creating carbon-carbon bonds and introducing a variety of substituents onto the fatty acid chain.

Multi-step Synthesis from Simple Precursors: Complex analogs are often built up from smaller, commercially available starting materials through a sequence of reactions. For example, the synthesis of certain unsaturated fatty acids has been achieved starting from bromo-alcohols, involving steps like protection of functional groups, acetylide coupling, and selective hydrogenation. researchgate.net

The table below summarizes some examples of structurally modified fatty acids and their applications in mechanistic studies.

| Compound | Structural Modification | Purpose of Modification/Mechanistic Study | Reference |

| Nitro-fatty acids | Introduction of a nitroalkene group | Investigation of anti-inflammatory effects and inhibition of 15-lipoxygenase (15-LO). | nih.gov |

| 9,10-Methylenetetradec-10-enoic acid | Contains a cyclopropene ring | Acts as a mechanism-based inhibitor of (Z)-9 desaturase. | researchgate.net |

| (5Z)-5-Pentacosenoic and 5-Pentacosynoic acids | Variation in chain length and type of unsaturation (alkene vs. alkyne) | To probe the structural requirements for inhibition of HIV-1 Reverse Transcriptase. | researchgate.net |

Biosynthesis and Endogenous Metabolic Pathways of Tetradec 3 Enoic Acids

Enzymatic Elucidation in Fatty Acid Biosynthesis Pathways

The creation of tetradec-3-enoic acid is not the result of a single, dedicated pathway but rather a consequence of the coordinated action of several key enzyme systems involved in general fatty acid biosynthesis and modification.

Role of Fatty Acid Synthase Complexes

The foundation of this compound synthesis lies in the activity of fatty acid synthase (FAS) complexes. csun.eduwikipedia.org These large, multifunctional protein assemblies are responsible for the de novo synthesis of saturated fatty acids. wikipedia.orgwikipedia.org In animals, a Type I FAS system, a single large polypeptide with multiple enzymatic domains, catalyzes the synthesis of palmitate (a 16-carbon saturated fatty acid) from acetyl-CoA and malonyl-CoA. wikipedia.org The process involves a repeating four-step cycle of condensation, reduction, dehydration, and another reduction, adding two carbons in each cycle. wikipedia.org While the primary product of FAS is palmitic acid, the machinery can, under certain conditions, produce shorter-chain fatty acids which can then be acted upon by other enzymes to introduce unsaturation. csun.edu

The synthesis process is a cyclical series of reactions:

Condensation: The growing fatty acid chain is elongated by two carbons from malonyl-CoA.

Reduction: The keto group at the beta-carbon is reduced to a hydroxyl group.

Dehydration: A molecule of water is removed, creating a double bond.

Reduction: The double bond is reduced to a single bond, completing the elongation cycle.

This cycle repeats until the desired chain length, typically 16 carbons for palmitic acid, is reached. wikipedia.org

Desaturase Enzyme Systems (e.g., Stearoyl-CoA Desaturase (SCD)-1)

The introduction of a double bond into a saturated fatty acid chain is the critical step in forming an unsaturated fatty acid like this compound. This is carried out by a class of enzymes known as fatty acid desaturases. nih.govwikipedia.org These enzymes catalyze the insertion of a double bond at specific positions in the fatty acid chain. wikipedia.org For instance, stearoyl-CoA desaturase-1 (SCD1) is a key enzyme that introduces a double bond at the delta-9 position of stearic acid (18:0) to form oleic acid (18:1). wikipedia.org While SCD1's primary substrates are longer-chain fatty acids, the principle of desaturation is fundamental to the formation of all unsaturated fatty acids. The creation of the double bond at the third carbon position of a 14-carbon chain would require a specific desaturase, likely a Δ3-desaturase, or the action of other enzymes that can result in this specific isomer. In plants, a variety of desaturases exist, including soluble acyl-ACP desaturases found in plastids. nih.gov

Hydroxypalmitoyl Dehydratase Activity

Within the multi-step process of fatty acid synthesis catalyzed by FAS, the dehydration step is crucial. ontosight.ai This reaction is facilitated by a specific enzymatic activity, namely 3-hydroxyacyl-ACP dehydratase. hmdb.ca This enzyme removes a water molecule from a 3-hydroxyacyl-ACP intermediate to form a trans-2-enoyl-ACP. ontosight.ai This dehydration is an essential part of the elongation cycle that ultimately produces saturated fatty acids. ontosight.ai However, the intermediates of this pathway can potentially be shunted towards different fates, including the formation of unsaturated fatty acids. The enzyme 3-hydroxypalmitoyl-[acyl-carrier-protein] dehydratase is a key player in this process. hmdb.cahmdb.ca In mammals, four distinct 3-hydroxyacyl-CoA dehydratases (HACD1-4) have been identified, all of which are involved in the synthesis of very long-chain fatty acids. nih.govresearchgate.net

Involvement of Cytochrome P450 Enzymes in Metabolism

Cytochrome P450 (CYP) enzymes are a large and diverse group of proteins that play a major role in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids. nih.govportlandpress.com Certain CYP enzymes, such as those from the CYP2B, CYP2C, and CYP2J subfamilies, are involved in the metabolism of polyunsaturated fatty acids, often leading to the formation of epoxides. mdpi.com Other CYP families, like CYP4A and CYP4F, are responsible for producing omega-hydroxylated products. mdpi.com While direct evidence for the involvement of CYPs in the primary biosynthesis of this compound is limited, they are crucial in its subsequent metabolism. nih.govnih.gov The accumulation of unsaturated fatty acids can induce the expression of certain P450 enzymes, suggesting a feedback mechanism to control lipid homeostasis. nih.govportlandpress.com

Precursors and Metabolic Intermediates in this compound Formation

The formation of this compound relies on the availability of specific precursor molecules and the channeling of intermediates from the central fatty acid synthesis pathway.

The primary building blocks for de novo fatty acid synthesis are acetyl-CoA and malonyl-CoA. csun.eduhmdb.ca Acetyl-CoA, primarily generated in the mitochondria from pyruvate (B1213749) oxidation and the breakdown of some amino acids, is transported to the cytoplasm for fatty acid synthesis. csun.edu Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase. csun.edu

The direct precursor to the 14-carbon backbone of this compound is myristic acid (tetradecanoic acid), a saturated fatty acid. Myristic acid can be produced by the fatty acid synthase complex. Subsequently, a desaturase enzyme would introduce the double bond at the C-3 position. Alternatively, longer-chain unsaturated fatty acids could undergo chain-shortening through a process like partial β-oxidation to yield a 14-carbon unsaturated fatty acid. For instance, some biosynthetic pathways in certain organisms can produce (Z)-7-tetradecenoic acid through the desaturation of hexadecanoic acid followed by chain shortening.

| Precursor/Intermediate | Role in this compound Formation |

| Acetyl-CoA | The fundamental two-carbon building block for de novo fatty acid synthesis. csun.edu |

| Malonyl-CoA | An activated two-carbon donor used for the elongation of the fatty acid chain. csun.edu |

| Myristoyl-CoA | The saturated 14-carbon fatty acyl-CoA that can be a direct substrate for a desaturase to form tetradecenoyl-CoA. |

| (R)-3-Hydroxytetradecanoic acid | An intermediate in fatty acid biosynthesis that is converted to trans-2-tetradecenoic acid by 3-hydroxypalmitoyl-[acyl-carrier-protein] dehydratase. hmdb.ca |

| Longer-chain unsaturated fatty acids | Can potentially be shortened via β-oxidation to yield tetradecenoic acid isomers. |

Beta-Oxidation of Unsaturated Fatty Acids as a Model for this compound Metabolism

The breakdown of this compound for energy production occurs via the β-oxidation pathway, the same process that degrades saturated fatty acids. wikipedia.orglibretexts.org However, the presence of the double bond in an unsaturated fatty acid requires the action of additional enzymes. wikipedia.orgpharmaxchange.info

In the standard β-oxidation of a saturated fatty acid, four enzymatic steps are repeated to remove two-carbon units in the form of acetyl-CoA. wikipedia.org For an unsaturated fatty acid like this compound, the process proceeds normally until the double bond is encountered. The position and configuration (cis or trans) of the double bond determine which auxiliary enzymes are needed. libretexts.orgpharmaxchange.info

For a monounsaturated fatty acid with a double bond at an odd-numbered carbon, such as in the case of a hypothetical cis-Δ3-tetradecenoyl-CoA, the enzyme enoyl-CoA isomerase would be required. pharmaxchange.info This enzyme would convert the cis-Δ3 double bond to a trans-Δ2 double bond, which is a regular substrate for the next enzyme in the β-oxidation spiral, enoyl-CoA hydratase. wikipedia.orgpharmaxchange.info

Studies comparing the effects of long-chain monounsaturated and n-3 polyunsaturated fatty acids have shown that both can influence the rate of β-oxidation, with n-3 fatty acids generally having a more pronounced effect on enhancing both mitochondrial and peroxisomal β-oxidation. nih.gov Long-chain monounsaturated fatty acids have been observed to cause a small, but significant, increase in peroxisomal β-oxidation. nih.gov

| Enzyme | Function in Unsaturated Fatty Acid β-Oxidation |

| Acyl-CoA Dehydrogenase | Catalyzes the initial dehydrogenation step, forming a trans-Δ2 double bond. wikipedia.org |

| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. wikipedia.org |

| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the second dehydrogenation step. wikipedia.org |

| Thiolase | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. wikipedia.org |

| Enoyl-CoA Isomerase | Isomerizes the position and configuration of the double bond to allow the standard β-oxidation enzymes to act. pharmaxchange.info |

Comparative Biosynthetic Routes for Tetradecenoic Acid Isomers across Organisms

The biosynthesis of tetradecenoic acid (14:1) isomers is diverse, with different organisms employing distinct enzymatic strategies to introduce a double bond at various positions along the 14-carbon acyl chain. These pathways result in isomers with unique physiological roles, from being common intermediates in fatty acid metabolism to specialized components of pheromones.

trans-2-Tetradecenoic Acid: This isomer is a common intermediate in the canonical fatty acid biosynthesis and β-oxidation pathways in a vast range of organisms, including humans. hmdb.cafoodb.ca In the elongation cycle of fatty acid synthesis, the dehydration of (R)-3-hydroxy-tetradecanoyl-ACP, catalyzed by a 3-hydroxyacyl-ACP dehydratase, yields trans-2-tetradecenoyl-ACP. hmdb.cachemfont.ca This intermediate is then reduced to form the saturated tetradecanoyl-ACP, which can be further elongated.

cis-9-Tetradecenoic Acid (Myristoleic Acid): Myristoleic acid is a widely distributed, albeit generally uncommon, omega-5 fatty acid. Its biosynthesis typically occurs via the aerobic desaturation of the saturated precursor, myristic acid (tetradecanoic acid). wikipedia.orgmetabolon.com This reaction is catalyzed by a Δ9-stearoyl-CoA desaturase (SCD) enzyme, which introduces a cis double bond between carbons 9 and 10. wikipedia.org This pathway is found in various organisms, from bacteria to mammals.

cis-5-Tetradecenoic Acid: In some bacteria, such as Campylobacter jejuni, this isomer is synthesized via a pathway involving the β-oxidation of oleic acid (18:1n-9). annualreviews.org Another proposed route is the anaerobic pathway branching off from standard fatty acid synthesis, where a cis-3-decenoyl-ACP intermediate is elongated twice to yield cis-5-tetradecenoyl-ACP.

E-11-Tetradecenoic Acid: This isomer is a key precursor in the biosynthesis of sex pheromones in certain moth species, such as Ostrinia latipennis. It is produced from myristic acid by the action of a specialized Δ11-desaturase enzyme, which introduces a double bond with E (trans) geometry at the 11th position. uniprot.org

The following table provides a comparative summary of the biosynthetic routes for these different tetradecenoic acid isomers.

Table 1. Comparative Biosynthesis of Tetradecenoic Acid Isomers

| Isomer | Common Name | Precursor | Key Enzyme(s) | Organism(s) | Pathway Type |

|---|---|---|---|---|---|

| trans-2-Tetradecenoic acid | (R)-3-Hydroxy-tetradecanoyl-ACP | 3-Hydroxyacyl-ACP dehydratase | Widespread (e.g., Humans) | Fatty Acid Synthesis/β-Oxidation | |

| cis-3-Tetradecenoic acid | Inferred: β-Hydroxyacyl-ACP | Inferred: Specialized dehydratase | Inferred: Microorganisms | Anaerobic Fatty Acid Synthesis | |

| trans-3-Tetradecenoic acid | Goshuyic acid | Palmitic acid (16:0) | FAD4 (by analogy) | Plants (e.g., Arabidopsis) | Aerobic Desaturation (analogous) |

| cis-5-Tetradecenoic acid | Oleic acid / Decenoyl-ACP | β-oxidation enzymes / Elongase | Bacteria (e.g., C. jejuni) | Degradation / Anaerobic Synthesis | |

| cis-9-Tetradecenoic acid | Myristoleic acid | Myristic acid (14:0) | Δ9-Stearoyl-CoA desaturase (SCD) | Widespread (e.g., Mammals, Plants) | Aerobic Desaturation |

| E-11-Tetradecenoic acid | Myristic acid (14:0) | Δ11-Desaturase | Insects (e.g., Ostrinia moths) | Aerobic Desaturation (Pheromone) |

Biological Roles and Molecular Mechanisms of Tetradec 3 Enoic Acids

Cellular and Subcellular Mechanisms of Action

The biological effects of tetradec-3-enoic acids are underpinned by their interactions with specific cellular components and their ability to modulate key signaling pathways.

Interaction with Olfactory Receptor Systems

In insects, the perception of odors, including pheromones, is mediated by olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons. ebi.ac.uk These receptors are typically seven-transmembrane proteins that form heteromeric complexes, creating odorant-sensing units. ebi.ac.uk The binding of a specific odorant molecule, such as a tetradec-3-enoic acid derivative, to an OR can trigger a conformational change in the receptor, initiating a signal transduction cascade. This ultimately leads to the generation of an electrical signal that is transmitted to the brain, resulting in odor perception. oatext.com The specificity of this interaction is crucial for species-specific communication, as even minor changes in the structure of the fatty acid can alter its binding to the receptor and, consequently, the behavioral response of the insect. smolecule.com

Studies on various insect species have demonstrated the critical role of the double bond's position and geometry (cis or trans) in the fatty acid chain for effective binding to olfactory receptors. smolecule.com For instance, the (Z)-configuration of the double bond is often essential for the biological activity of many insect pheromones. smolecule.com This high degree of specificity ensures that communication remains within the intended species.

Modulation of Signal Transduction Pathways (e.g., Nrf-2 and NF-κB signaling)

Nitro-fatty acids (NO2-FAs), including derivatives of this compound, have been shown to modulate key signaling pathways involved in inflammation and antioxidant responses, such as the Nrf-2 and NF-κB pathways. nih.govnih.gov

The NF-κB (nuclear factor kappa B) signaling pathway is a central regulator of inflammatory responses. researchgate.net Certain nitro-fatty acids can inhibit this pathway by directly modifying components of the NF-κB complex, such as the p65 and p50 subunits. nih.govnih.gov This modification, known as nitroalkylation, can prevent the translocation of the NF-κB complex into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. nih.govresearchgate.net The effectiveness of this inhibition can be influenced by the chain length and the position of the nitro group on the fatty acid. nih.gov

The Nrf-2 (nuclear factor erythroid 2-related factor 2) signaling pathway is a critical regulator of cellular antioxidant responses. sciopen.com Nitro-fatty acids can activate the Nrf-2 pathway by modifying Keap1, a protein that normally sequesters Nrf-2 in the cytoplasm. nih.govnih.gov This modification allows Nrf-2 to translocate to the nucleus and initiate the transcription of antioxidant genes, which help protect the cell from oxidative stress. nih.govresearchgate.net

| Signaling Pathway | Effect of Nitro-Fatty Acid Modulation | Key Molecular Targets | Reference |

| NF-κB | Inhibition of pro-inflammatory gene expression | p65 and p50 subunits | nih.govnih.gov |

| Nrf-2 | Activation of antioxidant gene expression | Keap1 | nih.govnih.gov |

Enzymatic Inhibition Profiles (e.g., Carboxylesterase, Soluble Epoxide Hydrolase)

Certain derivatives of tetradecenoic acid have been found to inhibit the activity of specific enzymes, including carboxylesterases and soluble epoxide hydrolase.

Carboxylesterases (EC 3.1.1.1) are a group of enzymes that hydrolyze carboxylic esters. wikipedia.org Myristoleic acid, or (Z)-tetradec-9-enoic acid, has been identified as an inhibitor of carboxylesterase. nih.govebi.ac.uk The inhibition of these enzymes can have significant effects on the metabolism of various endogenous and exogenous compounds. nih.govmdpi.com

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory properties. nih.gov By inhibiting sEH, the levels of EETs can be increased, leading to enhanced anti-inflammatory and analgesic effects. nih.govnih.gov While specific data on this compound is limited, other unsaturated fatty acids and their derivatives have been shown to inhibit sEH. idrblab.netbindingdb.org For instance, inhibition of sEH has been shown to protect against ischemic brain damage by reducing apoptosis and preserving the integrity of the blood-brain barrier. frontiersin.org

Induction of Programmed Cellular Processes (e.g., Apoptosis) in in vitro models

Certain tetradecenoic acid derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. Myristoleic acid, for example, has been shown to have cytotoxic and apoptosis-inducing effects. nih.gov Another related compound, 13-methyltetradecanoic acid, has been found to induce apoptosis in several human cancer cell lines. nih.gov The induction of apoptosis is a key mechanism for the elimination of damaged or cancerous cells and is a target for many cancer therapies.

Role in Interspecies Communication and Ecological Interactions

Beyond their intracellular roles, tetradec-3-enoic acids and their derivatives play a crucial part in how organisms interact with each other and their environment.

Function as Pheromones in Insect Species

One of the most well-documented roles of this compound derivatives is their function as sex pheromones in a variety of insect species. researchgate.net Pheromones are chemical signals released by an organism that trigger a social response in members of the same species. In many moth species, females release a specific blend of fatty acid derivatives, including acetates of tetradecenoic acids, to attract males for mating. researchgate.netebi.ac.uknyxxb.cn The precise composition of this pheromone blend is often species-specific, ensuring reproductive isolation. For example, (3E,7Z)-3,7-tetradecadienyl acetate (B1210297) is the major component of the sex pheromone of the potato pest Symmetrischema tangolias. researchgate.net Similarly, (Z)-11-tetradecenyl acetate is a key component of the pheromone blend for the redbanded leafroller moth, Argyrotaenia velutinana. ebi.ac.uk The biosynthesis of these pheromones often starts from common fatty acids like hexadecanoic acid, which are then modified by a series of desaturase and chain-shortening enzymes to produce the final active compounds. smolecule.com

| Insect Species | Pheromone Component | Reference |

| Symmetrischema tangolias (Potato Pest) | (3E,7Z)-3,7-tetradecadienyl acetate | researchgate.net |

| Argyrotaenia velutinana (Redbanded Leafroller Moth) | (Z)-11-tetradecenyl acetate | ebi.ac.uk |

| Spodoptera frugiperda (Fall Armyworm) | (Z)-9-Tetradecen-1-yl acetate | nyxxb.cn |

Involvement in Plant Defense Mechanisms against Herbivores

Plants have developed a sophisticated defense system to fend off herbivores, which involves the production of various chemical compounds. nih.gov Among these are fatty acids and their derivatives, which can act as deterrents or toxins to insects. While direct evidence for this compound's specific role is still emerging, related fatty acids are known to be involved in plant defense. For instance, some plants produce an array of secondary metabolites, including terpenoids, alkaloids, and phenols, that can be toxic or reduce the nutritional value of the plant tissue for herbivores. globalscienceresearchjournals.orgresearchgate.net

Herbivore feeding can trigger the production of plant volatiles that attract natural enemies of the pests, an indirect defense mechanism. researchgate.netfrontiersin.org Studies have shown that certain fatty acid derivatives play a crucial role in the olfactory selection by some insect pests. For example, tetradecanoic acid, a saturated counterpart of this compound, has been identified as a potent attractant for the mirid bugs Apolygus lucorum and Adelphocoris suturalis, which are significant pests of various crops. nih.gov This suggests that unsaturated forms like this compound could also play a role in mediating plant-insect interactions, potentially by influencing herbivore behavior.

The production of specific fatty acids can be a targeted response to herbivory. nih.gov For example, some plants, when attacked, can alter their fatty acid composition, producing compounds that interfere with the herbivore's digestion or development. nih.gov This chemical warfare is a key component of the co-evolutionary arms race between plants and insects. nih.govglobalscienceresearchjournals.org

Contribution to Microbial Ecology

Fatty acids, including various tetradecenoic acid isomers, are integral components of the complex web of interactions within microbial communities in the soil. The composition of fatty acids in soil can provide insights into the microbial population present. nih.gov For instance, the presence of certain branched-chain and unsaturated fatty acids can indicate a consortium of bacteria and fungi actively breaking down organic matter. nih.gov

The introduction of specific organic acids into the soil can significantly alter the microbial community structure. mdpi.com For example, studies have shown that the addition of certain fatty acids can lead to a decrease in the abundance of some bacterial groups while promoting the growth of others. mdpi.com This demonstrates the role of fatty acids as signaling molecules and carbon sources that can shape the microbial landscape.

The interplay between plants and soil microbes is also mediated by fatty acids. Plant roots exude a variety of compounds, including fatty acids, which can influence the surrounding microbial population. frontiersin.org In turn, soil microbes can produce their own array of fatty acids and other metabolites that can impact plant health and growth. This complex chemical communication is fundamental to the functioning of the rhizosphere ecosystem.

Antimicrobial Activities and Proposed Mechanisms in Model Organisms

Unsaturated fatty acids, a class that includes this compound, have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial properties of fatty acids are of growing interest as a potential source for new therapeutic agents.

Disruption of Cellular Membrane Integrity

One of the primary mechanisms by which fatty acids exert their antimicrobial effect is through the disruption of the bacterial cell membrane. mdpi.comnih.govfrontiersin.org The amphipathic nature of these molecules allows them to insert into the lipid bilayer of the cell membrane, leading to a loss of structural integrity and increased permeability. frontiersin.orgnih.gov This disruption can cause the leakage of essential intracellular components and ultimately lead to cell death.

The effectiveness of membrane disruption can vary depending on the specific fatty acid and the type of bacteria. For example, the interaction of cationic amphiphiles with the negatively charged bacterial cell surface is a key factor in their antimicrobial action. mdpi.comfrontiersin.org This can lead to the formation of pores in the membrane, further compromising its barrier function. frontiersin.org

| Fatty Acid/Compound | Organism | Observed Effect | Reference |

|---|---|---|---|

| Unsaturated Fatty Acids | Gram-positive and Gram-negative bacteria | Inhibitory activity | nih.gov |

| Lauric acid (C12:0) | Pseudomonas aeruginosa | Inhibited swarming motility by 91% at 1,000 µM | frontiersin.orgnih.gov |

| Myristic acid (C14:0) | Pseudomonas aeruginosa | Inhibited swarming motility by 90% at 40 µM | frontiersin.orgnih.gov |

| Cationic Antimicrobial Peptides | Bacteria | Disrupt membrane, leading to cell lysis | nih.gov |

Inhibition of Essential Biosynthetic Processes (e.g., Protein Synthesis, Fatty Acid Metabolism)

Beyond direct membrane damage, this compound and related fatty acids can interfere with crucial cellular processes. For instance, some fatty acids have been shown to inhibit bacterial protein synthesis. nih.gov This can occur through various mechanisms, including the disruption of the ribosome's function or interference with the binding of essential components for protein translation. frontiersin.org

Fatty acid metabolism itself can also be a target. The introduction of exogenous fatty acids can disrupt the delicate balance of fatty acid synthesis and degradation within the bacterial cell. frontiersin.org For example, triacsin C, an inhibitor of acyl-CoA synthetases, has been shown to block the activation of fatty acids, thereby inhibiting their further metabolism and impacting cell viability. researchgate.net This highlights the potential for fatty acid analogs to act as inhibitors of these essential pathways.

Antifungal Properties in in vitro studies

In addition to their antibacterial properties, certain fatty acids exhibit antifungal activity. mdpi.com In vitro studies have demonstrated that various fatty acids can inhibit the growth of a range of fungal species, including those that are pathogenic to plants and humans. mdpi.commdpi.com

The mechanisms of antifungal action are thought to be similar to those in bacteria, involving the disruption of the fungal cell membrane and the inhibition of essential metabolic processes. mdpi.com For example, some fatty acids have been found to interfere with fungal sphingolipid biosynthesis, a critical component of the cell membrane. mdpi.com The effectiveness of antifungal fatty acids can be influenced by factors such as the chain length and degree of unsaturation.

| Compound | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| 6-nonadecynoic acid | Candida albicans | MIC value of 0.52 μg/mL | mdpi.com |

| Eugenol | Fusarium culmorum, Rhizopus oryzae, Penicillium italicum, Aspergillus niger | MIC values ranging from 0.195 to 0.781 μL/mL | mdpi.com |

| Carvacrol | Fusarium culmorum, Rhizopus oryzae, Penicillium italicum, Aspergillus niger | MIC values ranging from 0.098 to 0.13 μL/mL | mdpi.com |

Broader Biological Functions in Non-Mammalian Systems (e.g., Bone Homeostasis in Rodent Models)

While the primary focus of this article is on the antimicrobial and ecological roles of this compound, it is worth noting that fatty acids, in general, play diverse roles in various biological systems. In rodent models, which are often used in preclinical studies for human bone diseases, the balance of different fatty acids in the diet and in tissues can influence bone health. nih.gov

The composition of fatty acids within bone marrow adipocytes, for instance, has been a subject of study. nih.gov Research has looked at the ratios of saturated to unsaturated fatty acids, such as palmitic acid (16:0) to palmitoleic acid (16:1) and stearic acid (18:0) to oleic acid (18:1), in the bone marrow of rats and rabbits. nih.gov These studies aim to understand the metabolic environment of bone and how it might be influenced by different fatty acid profiles.

Advanced Analytical Characterization of Tetradec 3 Enoic Acid and Its Metabolites

Chromatographic Separation Techniques for Isomer Differentiation

The presence of a double bond at the C-3 position and the potential for cis/trans (Z/E) isomerism necessitates high-resolution separation techniques to differentiate tetradec-3-enoic acid from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of fatty acids. To enhance volatility and improve chromatographic peak shape, fatty acids like this compound are typically derivatized prior to analysis. Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs).

The electron ionization (EI) mass spectra of these derivatives provide characteristic fragmentation patterns that can aid in identification. For unsaturated fatty acids, the location of the double bond can be determined through specific derivatization techniques, such as the formation of dimethyl disulfide (DMDS) adducts, which yield fragments indicative of the original double bond position upon MS analysis.

Table 1: Illustrative GC-MS Parameters for Fatty Acid Methyl Ester Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-23, SP-2380) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100°C, ramp to 240°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-performance liquid chromatography (HPLC) offers a versatile alternative for the separation of fatty acid isomers, including the geometric isomers of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

The use of silver ion (Ag+) HPLC, either in the stationary phase or as a mobile phase additive, is particularly effective for resolving unsaturated fatty acids based on the number, position, and geometry of their double bonds. The π-electrons of the double bond interact with the silver ions, leading to differential retention. For instance, trans isomers generally elute before their corresponding cis isomers. Advanced detectors, such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD), can be used for universal detection of these non-chromophoric compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid chromatography-mass spectrometry (LC-MS) combines the high-resolution separation of HPLC with the sensitive and selective detection of mass spectrometry. This technique is exceptionally well-suited for the analysis of this compound and its metabolites in complex biological matrices such as plasma, tissues, or cell extracts, often with minimal sample cleanup.

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecular ions, typically as [M-H]⁻ in negative ion mode for free fatty acids. Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and aid in structural confirmation by analyzing the fragmentation patterns of a selected precursor ion.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon skeleton and the chemical environment of the hydrogen and carbon atoms.

For (E)-tetradec-3-enoic acid, the key diagnostic signals in the ¹H-NMR spectrum would be the olefinic protons at the C-3 and C-4 positions. The coupling constant (J-value) between these protons is characteristic of the double bond geometry, with a larger coupling constant (typically 12-18 Hz) indicating a trans configuration. The ¹³C-NMR spectrum would show distinct signals for the carboxylic acid carbon, the two sp²-hybridized carbons of the double bond, and the aliphatic chain carbons. researchgate.net

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for (E)-Tetradec-3-enoic Acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity & Coupling Constant (J) |

| ¹H-NMR | ||

| H-2 | ~3.1 | d |

| H-3 | ~5.7 | dt, J ≈ 15 Hz |

| H-4 | ~5.5 | dt, J ≈ 15 Hz |

| ¹³C-NMR | ||

| C-1 (COOH) | ~179 | |

| C-2 | ~39 | |

| C-3 | ~123 | |

| C-4 | ~135 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. doi.org This precision allows for the determination of the elemental composition of a molecule, which is a critical step in its identification. For this compound (C₁₄H₂₆O₂), the exact mass of the molecular ion can be calculated and compared to the experimentally measured value. This high degree of accuracy helps to distinguish it from other compounds that may have the same nominal mass but a different elemental formula. Techniques such as electrospray ionization (ESI) are often used with HRMS. doi.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 227.2006 |

| [M+Na]⁺ | 249.1825 |

| [M-H]⁻ | 225.1860 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands that confirm the presence of its key chemical features: a carboxylic acid group and a carbon-carbon double bond. bellevuecollege.edulibretexts.org

The carboxylic acid moiety gives rise to two prominent, characteristic absorptions:

A very broad O–H stretching band, typically appearing in the region of 3300–2500 cm⁻¹. libretexts.org

A sharp and strong C=O (carbonyl) stretching band, which for a carboxylic acid is generally found between 1760 and 1690 cm⁻¹. libretexts.org For unsaturated acids, this peak is often observed at the lower end of the range.

The presence of the alkene (C=C) functional group from the double bond at the 3-position results in:

A C=C stretching vibration, which is typically of medium to weak intensity and appears in the 1680–1640 cm⁻¹ region. libretexts.org The exact position can be influenced by the substitution pattern around the double bond.

A =C–H stretching vibration, found just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). libretexts.org

A =C–H bending vibration, which can provide information about the stereochemistry (cis/trans) of the double bond and appears in the 1000–650 cm⁻¹ region. libretexts.org

The aliphatic carbon chain of the molecule will also produce C-H stretching and bending vibrations. The C-H stretching bands for the sp³ hybridized carbons are found between 3000 and 2850 cm⁻¹. libretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Alkene | =C-H Stretch | 3100 - 3000 | Medium |

| Alkene | C=C Stretch | 1680 - 1640 | Weak to Medium |

| Alkane | C-H Stretch | 3000 - 2850 | Strong |

X-ray Crystallography for Crystalline Analogs

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining a suitable single crystal of this compound itself can be challenging, analysis of its crystalline analogs or complexes provides invaluable insights into its molecular conformation, packing, and intermolecular interactions.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing fatty acids like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for fatty acid analysis. For GC-MS analysis, fatty acids are typically derivatized to their more volatile methyl esters (FAMEs). The FAMEs are separated based on their boiling points and polarity on the GC column and then detected by the mass spectrometer, which provides information on the molecular weight and fragmentation pattern, aiding in identification. mdpi.com

The use of tandem mass spectrometry (MS/MS) significantly enhances the capabilities of both GC and LC. researchgate.net In a GC-MS/MS or LC-MS/MS experiment, a specific precursor ion corresponding to the analyte of interest (e.g., the molecular ion of derivatized this compound) is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), dramatically increases specificity and sensitivity by filtering out background noise, allowing for the detection of trace amounts of the compound in complex biological samples. nih.gov LC-MS/MS is particularly advantageous as it often does not require derivatization and is well-suited for a broader range of fatty acids and their metabolites. nih.govcore.ac.uk

Table 2: Comparison of GC-MS and LC-MS for Fatty Acid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Sample Volatility | Requires volatile or derivatized analytes (e.g., FAMEs). mdpi.com | Suitable for a wide range of polarities and volatilities without derivatization. |

| Separation Principle | Based on boiling point and polarity. | Based on partitioning between mobile and stationary phases. |

| Sensitivity | High, especially with MS/MS. researchgate.net | Very high, often superior to GC-MS for many compounds. nih.gov |

| Specificity | Good, enhanced significantly with MS/MS. researchgate.net | Excellent, especially with high-resolution MS and MS/MS. |

| Typical Application | Analysis of total fatty acid profiles after derivatization. | Targeted and untargeted analysis of free fatty acids and their metabolites. core.ac.uk |

For the unambiguous structural elucidation of compounds in highly complex mixtures, even more advanced hyphenated systems are employed. The combination of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) represents a state-of-the-art platform for natural product and metabolite analysis. chromatographyonline.comnih.gov

In this setup, HPLC first separates the components of the mixture. aocs.org Post-column, individual peaks can be trapped on an SPE cartridge. This step is crucial as it allows for the concentration of the analyte and the removal of the HPLC mobile phase, which can interfere with subsequent NMR analysis. chromatographyonline.com The purified analyte can then be eluted from the SPE cartridge with a suitable deuterated solvent directly into an NMR spectrometer for detailed structural characterization. chromatographyonline.com Simultaneously, the eluent from the HPLC can be directed to a high-resolution TOF-MS detector, which provides highly accurate mass measurements, enabling the determination of the elemental composition. researchgate.netresearchgate.net This powerful combination allows for the confident identification and complete structural elucidation of novel or unexpected metabolites of this compound directly from a biological extract.

GC-MS/MS and LC-MS/MS for Enhanced Specificity and Sensitivity

Application of Metabolomics for Identification and Quantification in Biological Systems (excluding human disease biomarkers)

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. nih.govresearchgate.net This approach is invaluable for understanding the metabolic state of an organism and its response to various stimuli. In non-human biological systems, metabolomics has been used to identify and quantify fatty acids like this compound and its isomers, providing insights into microbial and plant biochemistry.

For example, metabolomic profiling of bacteria can reveal the production of specific fatty acids as part of their cellular machinery or as signaling molecules. Myristoleic acid ((9Z)-tetradec-9-enoic acid), an isomer of this compound, is known to be produced by certain bacteria and is involved in the biosynthesis of pyoverdine siderophores in Pseudomonas aeruginosa. metabolon.comthegoodscentscompany.com LC-MS-based metabolomic analyses of bacterial cultures, such as Delftia lacustris, have been used to identify novel lipophilic metallophores that incorporate fatty acid moieties, highlighting the diverse roles of these molecules in microbial metabolism. nih.gov

In plants, fatty acids are fundamental components of membranes and storage lipids, and their profiles can vary significantly between species and in response to environmental conditions. Metabolomic studies on various plant species have identified a wide range of fatty acids, including C14 unsaturated variants. wikidata.org These studies help to build a comprehensive picture of plant lipid metabolism and can uncover unique fatty acids with potential applications. The application of untargeted metabolomics, often using GC-MS or LC-MS, allows for the discovery of previously uncharacterized fatty acids and provides a snapshot of the metabolic state of the organism. plos.org

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Catalytic Systems for Sustainable Synthesis

The chemical industry is increasingly shifting towards sustainable and environmentally friendly processes. chemistryjournals.net The development of novel catalytic systems for the synthesis of tetradec-3-enoic acid is a critical area of future research. Traditional chemical synthesis often relies on harsh conditions and toxic reagents, leading to environmental concerns. chemistryjournals.net Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a greener alternative. astrazeneca.comappliedcatalysts.com Enzymes operate under mild conditions, reducing energy consumption and the need for hazardous solvents. chemistryjournals.netappliedcatalysts.com

Future research will likely focus on:

Metathesis Reactions: Utilizing catalysts like the Grubbs second-generation catalyst for the metathesis of unsaturated fatty acid esters derived from renewable feedstocks such as sunflower or soybean oil. acs.org This approach can create new C-C double bonds and produce a variety of valuable chemicals.

Enzyme Engineering: Advances in genetic and chemical modifications can enhance the stability and efficiency of enzymes used in biocatalysis. frontiersin.org This includes tailoring enzymes to have broader substrate specificity and to withstand industrial processing conditions. chemistryjournals.netfrontiersin.org

In-depth Enzymological Studies of Key Biosynthetic Enzymes

Understanding the enzymes involved in the biosynthesis of this compound is fundamental to controlling its production. Fatty acid biosynthesis is a complex process involving a suite of enzymes that work in a coordinated fashion. rsc.orgrsc.org Key enzyme families in this process include fatty acid synthases (FAS), desaturases, and elongases. mdpi.comfrontiersin.org

Future research directions in this area include:

Characterization of Desaturases: While Δ9-desaturases are well-known for creating the common oleic acid, the specific desaturases responsible for the Δ3 double bond in this compound require further investigation. frontiersin.orgnih.gov Identifying and characterizing these enzymes from various organisms will be crucial.

Structural and Mechanistic Studies: Elucidating the three-dimensional structures and catalytic mechanisms of these enzymes will provide insights for protein engineering efforts. rsc.org Understanding the stereochemical control exerted by these enzymes is also a key aspect. nih.gov

Regulation of Fatty Acid Synthesis: Investigating the regulatory networks that control the expression and activity of these biosynthetic enzymes will be essential for maximizing the production of desired fatty acids. nih.govmdpi.com

Elucidation of Undiscovered Biological Roles in Model Organisms

While some biological activities of C14 fatty acids are known, the specific roles of this compound remain largely unexplored. Fatty acids are not just structural components of membranes or energy storage molecules; they are also potent signaling molecules involved in numerous metabolic processes. nih.gov

Future research should focus on:

Phenotypic Screening: Utilizing model organisms such as yeast (Saccharomyces cerevisiae), E. coli, or microalgae to screen for phenotypes associated with the presence or absence of this compound. mdpi.comnih.gov

Lipidomics Analysis: Advanced analytical techniques like mass spectrometry-based lipidomics can be used to track the metabolic fate of this compound and identify its downstream products and interacting partners. nih.govresearchgate.net

Functional Genomics: Employing techniques like CRISPR-Cas9 to knock out or overexpress genes involved in the metabolism of this compound in model organisms to understand its function.

Bioengineering Applications for Targeted Production

Metabolic engineering offers a powerful approach for the targeted production of valuable chemicals like this compound in microbial hosts. rsc.orgmdpi.com By manipulating the genetic and regulatory processes within an organism, it is possible to redirect metabolic flux towards the synthesis of a specific product. nih.gov

Key strategies for the bioengineering of this compound production include:

Pathway Engineering: Introducing and optimizing the expression of key biosynthetic enzymes, such as specific desaturases and thioesterases, in production hosts like E. coli or yeast. nih.govfrontiersin.org Thioesterases are particularly important for controlling the chain length of the fatty acids produced. frontiersin.org

Host Strain Optimization: Modifying the host organism to enhance the supply of precursors like acetyl-CoA and NADPH, and to minimize competing metabolic pathways. mdpi.com

Fermentation Process Development: Optimizing fermentation conditions, such as nutrient supply and environmental parameters, to maximize the yield and productivity of this compound. rsc.org

Integration into Green Chemistry Initiatives and Renewable Feedstock Utilization

The production of chemicals from renewable resources is a cornerstone of green chemistry. abiosus.org this compound, when produced from sustainable feedstocks, can contribute to a more circular economy. portlandpress.com

Future research in this area will explore:

Utilization of Waste Streams: Investigating the use of agricultural residues and other waste materials as feedstocks for microbial fermentation to produce this compound. ugent.be

Biorefinery Concepts: Integrating the production of this compound into biorefinery platforms that produce a range of valuable products from biomass. ugent.be

Life Cycle Assessment: Conducting thorough life cycle assessments to quantify the environmental benefits of producing this compound from renewable feedstocks compared to traditional petrochemical routes.

Advancements in Analytical Methodologies for Trace Analysis and Stereochemical Control

Accurate and sensitive analytical methods are essential for both fundamental research and industrial applications of this compound. The analysis of fatty acids, particularly unsaturated isomers, can be challenging. sciex.com

Future advancements are expected in:

Chromatographic Techniques: Developing improved gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for the separation and quantification of this compound isomers. nih.govresearchgate.net Derivatization techniques can be employed to enhance sensitivity and resolution. jafs.com.placs.org

Mass Spectrometry: Utilizing advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), to identify and quantify trace amounts of this compound and its metabolites in complex biological samples. nih.govsciex.com

Stereochemical Analysis: Developing methods to determine the stereochemistry (cis/trans) of the double bond in this compound, as this can have a significant impact on its physical and biological properties. nih.govnih.gov

Comparative Studies of this compound Isomers' Functional Divergence

Isomers of a molecule can have vastly different biological activities. For unsaturated fatty acids, both the position and the geometry (cis/trans) of the double bond are critical. wikipedia.org

Future research should include:

Synthesis of Isomers: Developing synthetic routes to produce pure samples of both the cis and trans isomers of this compound. capes.gov.br

Biological Activity Screening: Systematically comparing the biological activities of the different isomers in various assays. This could include examining their effects on cell proliferation, inflammation, and other biological processes. nih.govrsc.org

Structure-Activity Relationship Studies: Correlating the structural differences between the isomers with their observed biological functions to understand the molecular basis of their activity.

Q & A

Q. How can researchers address low reproducibility in assays measuring this compound’s enzyme inhibition?

- Methodological Answer : Standardize assay conditions (pH, temperature) and pre-incubate enzymes with inhibitors. Use statistical tools like coefficient of variation (CV) to quantify inter-assay variability. Open-source platforms like Python’s SciPy can automate data normalization and outlier detection .

Q. What computational tools are recommended for modeling the compound’s structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.